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molecular formula C7H8N2O2 B181270 2,4-Dimethylpyrimidine-5-carboxylic acid CAS No. 74356-36-8

2,4-Dimethylpyrimidine-5-carboxylic acid

Cat. No. B181270
M. Wt: 152.15 g/mol
InChI Key: FEFGZJBHDQRFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921364B2

Procedure details

Intermediate 54 (7.3 g, 40.5 mmol) dissolved in sodium hydroxide solution (4.86 g, 121.6 mmol in 10 ml water) and refluxed. The reaction mixture was cooled to rt and acidified with con HCl to obtain the solid. Solid that obtained was filtered and dried to obtain the title compound quantitatively as an yellow solid. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 13.5 (bs, 1H), 8.93 (s, 1H), 2.66 (s, 3H), 2.60 (s, 3H).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([C:9]([O:11]CC)=[O:10])=[CH:4][N:3]=1.[OH-].[Na+].Cl>>[CH3:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([C:9]([OH:11])=[O:10])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
CC1=NC=C(C(=N1)C)C(=O)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
CUSTOM
Type
CUSTOM
Details
to obtain the solid
CUSTOM
Type
CUSTOM
Details
Solid that obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C(C(=N1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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